molecular formula C8H6ClFN2 B13211367 3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine

3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B13211367
M. Wt: 184.60 g/mol
InChI Key: JHXHTSMGVUDZTA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a chloromethylating agent in the presence of a fluorinating reagent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be employed to modify the imidazole ring, potentially altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-(aminomethyl)-6-fluoroimidazo[1,2-a]pyridine, while oxidation might produce this compound N-oxide.

Scientific Research Applications

3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: It has potential as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the imidazole ring and fluorine atom, resulting in different reactivity and applications.

    6-Fluoroimidazo[1,2-a]pyridine: Does not have the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine: Similar structure but with the fluorine atom at a different position, affecting its electronic properties and reactivity.

Uniqueness

3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties. The combination of these functional groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

3-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6ClFN2/c9-3-7-4-11-8-2-1-6(10)5-12(7)8/h1-2,4-5H,3H2

InChI Key

JHXHTSMGVUDZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CCl

Origin of Product

United States

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